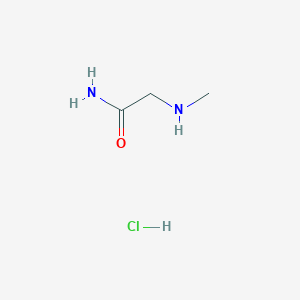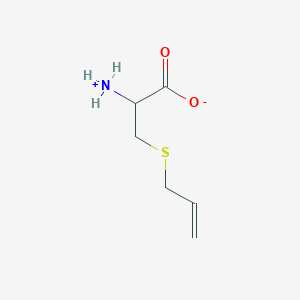
O-CBZ-L-Tyrosine
Übersicht
Beschreibung
O-CBZ-L-Tyrosine, also known as O-Benzyloxycarbonyl-L-tyrosine, is a compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 . It is used to improve its biological efficiency in an animal model of multiple sclerosis .
Synthesis Analysis
The synthesis of O-CBZ-L-Tyrosine involves the use of bacterial tyrosinases . These enzymes are known to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
Molecular Structure Analysis
The molecular structure of O-CBZ-L-Tyrosine is derived from L-Tyrosine, an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group .
Chemical Reactions Analysis
Tyrosinases, which are type-3 copper-containing monooxygenases, are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .
Physical And Chemical Properties Analysis
O-CBZ-L-Tyrosine is a solid compound with a melting point of >181°C (dec.) and a predicted boiling point of 510.2±50.0 °C . Its predicted density is 1.302±0.06 g/cm3 . It is slightly soluble in aqueous acid and DMSO when heated and sonicated .
Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Derivatization
“O-CBZ-L-Tyrosine” can be used in enzyme-catalyzed reactions where its chiral α-amino group undergoes derivatization. This process is crucial in the synthesis of complex molecules with high enantiomeric purity, which is essential in pharmaceutical research .
Protein Bioconjugation
This compound may serve as a building block in protein bioconjugation techniques. These methods are vital for creating fluorescent biosensors and improving microscopy and flow cytometry technologies, which are instrumental in biological system investigations .
Organic Synthesis
In organic synthesis, “O-CBZ-L-Tyrosine” could be used as a substrate for bacterial tyrosinases, which are enzymes that catalyze the oxidation of phenols. These reactions are beneficial in creating various organic compounds under specific operational conditions like different pH levels and temperatures .
Wirkmechanismus
Target of Action
O-CBZ-L-Tyrosine is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in cells . It serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The primary targets of O-CBZ-L-Tyrosine are likely to be the same enzymes and pathways that interact with tyrosine.
Mode of Action
Tyrosine can undergo several types of derivatizations, including deamination via l-amino acid deaminases (l-AADs), elimination catalyzed by tyrosine ammonia lyase (TAL), and α-amino shifting . O-CBZ-L-Tyrosine, having a carbobenzyloxy (CBZ) protecting group, might interact differently with these enzymes compared to tyrosine.
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is also a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
Tyrosine kinase inhibitors, which are structurally similar, are known to have moderate absorption rates after oral administration, with peak plasma concentrations occurring several hours post-dose . They are extensively distributed in human tissues, including tumour tissues, and are primarily eliminated by biotransformation . The excretion of unchanged tyrosine kinase inhibitors and their metabolites occurs predominantly in the faeces .
Result of Action
Tyrosine derivatives are known to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .
Action Environment
Bacterial tyrosinases, which may interact with O-CBZ-L-Tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
Safety and Hazards
O-CBZ-L-Tyrosine is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCGTXQJMMYLQ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-CBZ-L-Tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)








